N-(3-acetylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide is a useful research compound. Its molecular formula is C18H15N3O4 and its molecular weight is 337.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-acetylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework, combining an acetylphenyl group with a furan and a pyridazinone moiety, which suggests diverse pharmacological properties.
Structural Characteristics
The molecular formula of this compound is C18H20N4O4, with a molecular weight of 356.4 g/mol. The compound's structure can be illustrated as follows:
Feature | Description |
---|---|
Acetyl Group | Attached to the phenyl ring |
Furan Ring | Contributes to biological activity |
Pyridazinone Core | Central to its pharmacological interactions |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The furan and pyridazine rings enhance the compound's binding affinity, potentially leading to therapeutic effects such as:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. The unique combination of functional groups may inhibit tumor growth by interfering with cellular signaling pathways.
- Anti-inflammatory Effects : The presence of the furan moiety is often linked to anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases.
Comparative Biological Activity
A comparative analysis of similar compounds reveals the following insights into their biological activities:
Compound Name | Structural Features | Notable Biological Activities |
---|---|---|
2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-acetamide | Furan ring, pyridazine core | Anticancer activity |
3-Acetylfuran | Furan ring with acetyl group | Flavoring properties; less active |
6-Oxopyridazine | Pyridazine core with ketone | Exhibits antimicrobial properties |
Case Studies
Recent research has highlighted the potential applications of this compound in various therapeutic areas:
- Anticancer Studies : In vitro studies demonstrated that this compound inhibits the proliferation of cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Anti-inflammatory Research : Animal models have shown that treatment with this compound reduces inflammation markers, indicating its viability as an anti-inflammatory drug.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-12(22)13-4-2-5-14(10-13)19-17(23)11-21-18(24)8-7-15(20-21)16-6-3-9-25-16/h2-10H,11H2,1H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INFCUXPYKLYGLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.